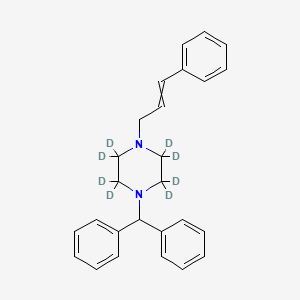

(Z)-Cinnarizine-d8

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-(3-phenylprop-2-enyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h1-17,26H,18-22H2/i19D2,20D2,21D2,22D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERZBLKQOCDDDZ-HRSZNPPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC=CC2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50849628 | |

| Record name | 1-(Diphenylmethyl)-4-(3-phenylprop-2-en-1-yl)(~2~H_8_)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185242-27-6 | |

| Record name | 1-(Diphenylmethyl)-4-(3-phenylprop-2-en-1-yl)(~2~H_8_)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50849628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stereochemical and Isotopic Differentiation: (E)-Cinnarizine vs. (Z)-Cinnarizine-d8

Executive Summary

In the development of antihistaminic and calcium channel blocking agents, the distinction between (E)-Cinnarizine (the active pharmaceutical ingredient) and its analogs is critical for Quality Control (QC) and pharmacokinetic profiling.

This guide delineates the technical divergence between the therapeutic (E)-isomer and (Z)-Cinnarizine-d8 , a specialized stable-isotope labeled internal standard used specifically for quantifying Impurity B (the Z-isomer). This distinction is not merely academic; it addresses the "photo-instability" of the drug and the rigorous requirements of Isotope Dilution Mass Spectrometry (IDMS) in regulated bioanalysis.

Part 1: Structural and Physicochemical Divergence

The fundamental difference between these two entities lies in their stereochemistry (geometry of the alkene linker) and their isotopic composition (hydrogen vs. deuterium).

Chemical Architecture

-

(E)-Cinnarizine: The active drug.[1][2] The cinnamyl linker exists in the Trans (E) configuration, which is thermodynamically more stable and pharmacologically active.

-

(Z)-Cinnarizine-d8: A synthetic reference standard. It possesses the Cis (Z) configuration—mimicking the geometry of the primary photo-degradant (Impurity B)—and is labeled with 8 deuterium atoms, typically on the piperazine ring.

Comparative Technical Specifications

| Feature | (E)-Cinnarizine | (Z)-Cinnarizine-d8 |

| CAS Registry | 298-57-7 | 1185242-27-6 (Generic for d8)* |

| Role | Active Pharmaceutical Ingredient (API) | Internal Standard (IS) for Impurity B |

| Stereochemistry | Trans (E) | Cis (Z) |

| Formula | C₂₆H₂₈N₂ | C₂₆H₂₀D₈N₂ |

| Molecular Weight | 368.51 g/mol | ~376.56 g/mol (+8 Da shift) |

| Pharmacopoeial Status | EP Monograph 0816 | Reference Standard for EP Impurity B |

| Key Vulnerability | Photo-isomerizes to Z-isomer | Photo-isomerizes to E-isomer |

> Note on CAS: CAS 1185242-27-6 is often used generically for Cinnarizine-d8.[3] Researchers must verify the specific stereochemistry (E or Z) on the Certificate of Analysis (CoA) from the vendor, as "d8" standards are available in both geometries.

Part 2: The Analytical Imperative (Impurity Profiling)

Why does (Z)-Cinnarizine-d8 exist? It is not a drug candidate; it is a metrological tool .

The Photo-Degradation Pathway

Cinnarizine is highly sensitive to UV light. Upon exposure, the alkene double bond undergoes photo-isomerization from the Trans (E) state to the Cis (Z) state.

-

Impurity B: The European Pharmacopoeia (EP) classifies the Z-isomer as Impurity B .[4][5]

-

Quantification Challenge: To accurately quantify Impurity B in a stability sample, you cannot simply use the E-isomer as a standard because the ionization efficiency and matrix suppression of the Z-isomer may differ.

The Role of (Z)-Cinnarizine-d8

In high-end LC-MS/MS workflows, (Z)-Cinnarizine-d8 is used as the specific Internal Standard for Impurity B. This ensures that the standard tracks the analyte (Impurity B) perfectly through extraction and ionization, correcting for any specific losses associated with the Z-geometry.

Figure 1: The photo-isomerization pathway of Cinnarizine and the application of the Z-d8 standard for targeted impurity quantification.

Part 3: LC-MS/MS Protocol for Separation

To distinguish these compounds, one must rely on Chromatographic Resolution (for E vs Z) and Mass Spectrometry (for Native vs d8).

Method Parameters

Objective: Separate (E)-Cinnarizine from (Z)-Cinnarizine to prevent "isobaric crosstalk" and use MS to distinguish the d8-IS.

-

Column: C18 Reverse Phase (e.g., Kinetex C18 or Atlantis dC18), 150 x 4.6 mm, 5 µm.

-

Mobile Phase:

-

Gradient: 30% B to 90% B over 10 minutes.

Mass Spectrometry (MRM) Transitions

The d8-label is typically located on the piperazine ring. This results in a mass shift in both the precursor and the primary fragment ions.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Rationale |

| (E)-Cinnarizine | 369.2 [M+H]⁺ | 167.1 | Loss of benzhydryl group; piperazine fragment detected. |

| (Z)-Cinnarizine-d8 | 377.2 [M+H]⁺ | 175.1 | +8 Da shift retained on the piperazine fragment. |

Critical Workflow: Preventing In-Situ Isomerization

A common error in analyzing these compounds is inducing isomerization during sample preparation.

-

Amber Glassware: All standard preparations of (E)-Cinnarizine and (Z)-Cinnarizine-d8 must be performed in amber glassware.

-

Cooling: Maintain autosampler temperature at 4°C to reduce thermal isomerization rates.

-

Solvent Choice: Avoid halogenated solvents (like chloroform) if possible, as they can accelerate radical-mediated isomerization under light.

Figure 2: Analytical workflow ensuring separation of geometric isomers and mass-based detection of the deuterated standard.

Part 4: Pharmacological Implications[10][11]

While the focus of this guide is analytical, the biological context drives the requirement for separation.

-

Efficacy: (E)-Cinnarizine is the active calcium channel blocker and H1-antagonist.

-

Toxicity: The (Z)-isomer (Impurity B) has a different binding affinity profile. While not acutely toxic compared to the parent, its presence indicates product degradation, which correlates with reduced efficacy (lower dose of active E-isomer).

-

Regulatory Limits: The EP and ICH Q3B guidelines require strict reporting of Impurity B. The use of (Z)-Cinnarizine-d8 allows for precise quantification at trace levels (0.1% thresholds).

References

-

European Pharmacopoeia (Ph. Eur.). Cinnarizine Monograph 0816: Impurities section (Impurity B).[4] 10th Edition. Strasbourg, France: EDQM.

-

National Center for Biotechnology Information (NCBI).PubChem Compound Summary for CID 1547484: Cinnarizine.

-

Mandal, P., et al. (2018). "LC-MS/MS method development and validation of an antihistaminic...[2] Cinnarizine in human plasma."[2] Pharmacy & Pharmacology International Journal, 6(6), 475-482.[2]

-

Santa Cruz Biotechnology.(Z)

-

Veeprho Laboratories.Cinnarizine Impurity Standards and Isotope Labeled Compounds.

-

[9]

-

Sources

- 1. CAS 298-57-7: Cinnarizine | CymitQuimica [cymitquimica.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Cinnarizine-d8 | CAS 1185242-27-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. drugfuture.com [drugfuture.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A sensitive LC-MS/MS method for the determination of potential genotoxic impurities in Cinnarizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. veeprho.com [veeprho.com]

(Z)-Cinnarizine-d8 stable isotope labeled reference material

Technical Guide: (Z)-Cinnarizine-d8 Stable Isotope Labeled Reference Material

Part 1: Executive Summary & Strategic Utility

The Precision Imperative in Impurity Profiling In the rigorous landscape of pharmaceutical quality control, (Z)-Cinnarizine-d8 represents a specialized class of Stable Isotope Labeled (SIL) standards designed not for the active pharmaceutical ingredient (API), but for its specific geometric impurity. Cinnarizine, a prominent H1-antihistamine and calcium channel blocker, exists thermodynamically as the (E)-isomer (trans). However, under photo-stress and acidic conditions, it undergoes isomerization to the (Z)-form (cis), classified pharmacopeially as Impurity B (EP/BP standards).

While generic (E)-Cinnarizine-d8 is sufficient for pharmacokinetic (PK) assays of the parent drug, it fails to provide rigorous correction for Impurity B quantification due to chromatographic retention time differences (RT shift). (Z)-Cinnarizine-d8 is the "Gold Standard" Internal Standard (IS) for this specific application, enabling Isotope Dilution Mass Spectrometry (IDMS) to achieve absolute quantification of the impurity with zero matrix bias.

Part 2: Molecular Specifications & Characterization

This reference material is a deuterated analog of Cinnarizine Impurity B, labeled on the piperazine ring to ensure metabolic and chemical stability.

Table 1: Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 1-(Diphenylmethyl)-4-[(2Z)-3-phenyl-2-propen-1-yl]piperazine-2,2,3,3,5,5,6,6-d8 |

| Common Name | (Z)-Cinnarizine-d8; cis-Cinnarizine-d8 |

| Parent Impurity | Cinnarizine Impurity B (CAS: 750512-44-8) |

| CAS Number | 1185242-27-6 (Generic for d8-isomer mix; specific to Z-form in CoA) |

| Molecular Formula | C₂₆H₂₀D₈N₂ |

| Molecular Weight | 376.57 g/mol (vs. 368.51 g/mol for unlabeled) |

| Isotopic Purity | ≥ 98 atom % D |

| Chemical Purity | ≥ 97% (HPLC) |

| Isomeric Purity | ≥ 95% (Z)-isomer (Critical parameter) |

Part 3: Synthesis & Stability Mechanisms

The production of (Z)-Cinnarizine-d8 is synthetically demanding due to the thermodynamic preference for the (E)-isomer. The synthesis typically employs a convergent route using pre-labeled piperazine and a stereoselective alkylation or controlled photo-isomerization.

Synthetic Route Visualization

Stability & Handling Protocol

The (Z)-isomer is photosensitive. Exposure to UV light (or even ambient lab light) induces photo-isomerization back to the more stable (E)-form. This creates a "moving target" for purity.

-

Storage: Amber glass vials, under Argon atmosphere, -20°C.

-

Handling: All sample preparation must occur under monochromatic yellow light (sodium lamp) or in low-light conditions to prevent E/Z scrambling.

-

Solvent Choice: Avoid protic solvents that may catalyze isomerization; Acetonitrile (ACN) is preferred over Methanol for stock solutions.

Part 4: Analytical Application (LC-MS/MS)

The primary utility of (Z)-Cinnarizine-d8 is to serve as a co-eluting internal standard for Impurity B. In Reverse Phase Chromatography (RPC), the (Z)-isomer typically elutes before the (E)-isomer due to a smaller hydrodynamic volume and different interaction with the C18 stationary phase.

Why use (Z)-Cinnarizine-d8 instead of (E)-Cinnarizine-d8?

-

RT Matching: (Z)-Cinnarizine-d8 elutes at the exact retention time as Impurity B.

-

Matrix Compensation: It experiences the exact same ionization suppression/enhancement zone as the impurity.

-

Recovery Correction: Any degradation of the Z-impurity during extraction is mirrored by the Z-standard.

Experimental Protocol: Quantification of Impurity B

Step 1: Stock Solution Preparation

-

Dissolve 1 mg (Z)-Cinnarizine-d8 in 10 mL ACN (100 µg/mL).

-

Critical: Perform in amber glassware.

Step 2: Sample Spiking

-

Prepare API sample (Cinnarizine) at 1 mg/mL.

-

Spike (Z)-Cinnarizine-d8 IS to a final concentration of 50 ng/mL (0.005% level).

Step 3: LC-MS/MS Conditions

| Parameter | Setting |

| Column | C18, 150 x 2.1 mm, 1.7 µm (e.g., ACQUITY BEH) |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 10 mins |

| Flow Rate | 0.3 mL/min |

| Detection | ESI Positive Mode, MRM |

Step 4: MRM Transitions

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |

| Impurity B (Z-Cinnarizine) | 369.2 [M+H]⁺ | 167.1 | 25 |

| (Z)-Cinnarizine-d8 (IS) | 377.3 [M+H]⁺ | 175.1 | 25 |

Note: The product ion 167.1 corresponds to the benzhydryl cation. For d8 (on piperazine), the fragment retains the d8 label if the fragmentation occurs at the cinnamyl bond, or loses it if the benzhydryl group cleaves. The transition 377.3 -> 175.1 implies the d8 is on the piperazine ring which is retained in the charged fragment or the benzhydryl is labeled. Based on standard commercial synthesis (piperazine-d8), the benzhydryl fragment (167.1) would be unlabeled if the d8 is on the piperazine. Therefore, the correct transition for Piperazine-d8 labeled standard is often 377.3 -> 175.1 (d8-piperazine fragment) or 377.3 -> 167.1 (unlabeled benzhydryl fragment). Verify the specific labeling pattern of your lot.

Analytical Workflow Diagram

Part 5: References

-

European Directorate for the Quality of Medicines (EDQM). Cinnarizine Monograph 0816. European Pharmacopoeia (Ph. Eur.) 11th Edition.

-

Axios Research. (Z)-Cinnarizine-d8 Product Specification & CoA.

-

ChemicalBook. (Z)-Cinnarizine (Impurity B)[1][2] Chemical Properties and Spectral Data.

-

Santa Cruz Biotechnology. (Z)-Cinnarizine Reference Standard Data Sheet.

-

MedChemExpress. Cinnarizine-d8 (Generic) Technical Data.

-

LGC Standards. Impurity Profiling of Cinnarizine using Deuterated Standards.

Sources

Technical Guide: Deuterated (Z)-Cinnarizine (d8)

The following technical guide details the molecular identity, structural synthesis, and bioanalytical application of Deuterated (Z)-Cinnarizine.

Structural Characterization & Bioanalytical Protocol

Executive Summary

Deuterated (Z)-Cinnarizine (specifically the d8 isotopologue) serves as a critical Internal Standard (IS) in the bioanalysis of Cinnarizine and its impurities. While standard Cinnarizine exists as the (E)-isomer (trans), the (Z)-isomer (cis) is a known degradation product and pharmacopeial impurity (EP Impurity B).

Precise quantification of this impurity in biological matrices requires a stable isotope-labeled standard that mirrors the exact physicochemical behavior of the target analyte—including its specific stereochemistry—to correct for matrix effects, extraction efficiency, and ionization suppression in LC-MS/MS workflows.

Chemical Identity & Molecular Formula[1][2][3][4][5][6][7][8][9]

The most commercially relevant and scientifically robust form of deuterated (Z)-Cinnarizine utilizes a perdeuterated piperazine ring . This labeling strategy ensures the deuterium atoms are located in a metabolically stable region, preventing back-exchange during analysis.

| Property | Specification |

| Analyte Name | (Z)-Cinnarizine-d8 |

| IUPAC Name | 1-(Diphenylmethyl)-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine-2,2,3,3,5,5,6,6-d8 |

| Molecular Formula | C₂₆H₂₀D₈N₂ |

| Molecular Weight | 376.56 g/mol (Free Base) |

| Isotopic Purity | ≥ 98 atom % D |

| Chemical Purity | ≥ 98% (HPLC) |

| Stereochemistry | Z (Cis) isomer at the cinnamyl double bond |

| Unlabeled Analog | (Z)-Cinnarizine (Impurity B); MW: 368.51 g/mol |

Structural Causality

-

Piperazine-d8 Labeling: The choice of labeling the piperazine ring (d8) rather than the phenyl rings (d5 or d10) is deliberate. Phenyl ring deuteration can sometimes lead to "scrambling" under acidic conditions or metabolic hydroxylation. The piperazine core provides a rigid, protected scaffold for the isotopes.

-

Z-Isomerism: The (Z)-configuration is thermodynamically less stable than the (E)-form. Using a (Z)-specific IS is crucial because the two isomers often have different retention times on C18 columns. An (E)-IS would not co-elute perfectly with the (Z)-analyte, failing to correct for momentary ion suppression events at the (Z) elution time.

Synthesis & Production Logic

The synthesis of (Z)-Cinnarizine-d8 requires a convergent approach that preserves the Z-geometry of the cinnamyl linker while incorporating the deuterated piperazine core.

3.1. Retrosynthetic Analysis

The molecule is disassembled into three key synthons:

-

Piperazine-d8 (The isotope source).

-

Benzhydryl Chloride (The lipophilic anchor).

-

(Z)-Cinnamyl Halide (The stereochemical determinant).

3.2. Synthesis Workflow (DOT Visualization)

Figure 1: Convergent synthesis pathway for (Z)-Cinnarizine-d8. The stereochemistry is determined by the integrity of the (Z)-cinnamyl precursor.

3.3. Technical Protocol for Z-Selectivity

To ensure the final product is the Z-isomer, the (Z)-cinnamyl bromide precursor is typically synthesized via Lindlar hydrogenation of a propargyl alcohol derivative followed by bromination (PBr3). Standard Wittig reactions often yield mixtures favoring the E-isomer, which would require difficult chromatographic purification.

Bioanalytical Application: LC-MS/MS Protocol

This protocol describes the quantification of (Z)-Cinnarizine (Impurity B) in human plasma using (Z)-Cinnarizine-d8 as the Internal Standard.

4.1. Experimental Conditions[1]

| Parameter | Setting |

| Instrument | Triple Quadrupole LC-MS/MS (e.g., Sciex 6500+ or Waters Xevo TQ-S) |

| Ionization | Electrospray Ionization (ESI), Positive Mode |

| Column | C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Isomer Separation | Isocratic hold at 45% B required to resolve E/Z isomers if they co-occur. |

4.2. Mass Spectrometry Transitions (MRM)

The mass shift of +8 Da is distinct. The fragmentation pattern typically involves the loss of the benzhydryl group or cleavage of the piperazine ring.

-

Analyte ((Z)-Cinnarizine): 369.2 → 167.1 (Benzhydryl cation)

-

Internal Standard ((Z)-Cinnarizine-d8): 377.3 → 167.1 (Benzhydryl cation - Unlabeled) OR 377.3 → 175.1 (If Benzhydryl is labeled - Rare)

-

Note: Since the d8 label is on the piperazine ring, the benzhydryl fragment (167.1) remains unlabeled. A more specific transition retaining the d8-piperazine would be 377.3 → 209.2 (Piperazine-d8 + Cinnamyl fragment).

-

4.3. Extraction Workflow (Self-Validating)

The following workflow uses Protein Precipitation (PPT) , chosen for its ability to maximize recovery of hydrophobic amines like Cinnarizine.

Figure 2: Bioanalytical extraction workflow ensuring matrix matching between analyte and IS.

References

-

European Pharmacopoeia (Ph. Eur.) . Cinnarizine Monograph: Impurity B ((Z)-isomer). 11th Edition.

-

Santa Cruz Biotechnology . (Z)-Cinnarizine-d8 Product Data Sheet (CAS 1185242-27-6).[2] Accessed 2024.

-

Axios Research . (Z)-Cinnarizine-d8 Structural Analysis. Catalogue # AR-C02915.[2]

-

Chaudhari, S. et al. (2010). "Simultaneous determination of Cinnarizine and its impurities by RP-HPLC." Journal of Chromatographic Science.

-

PubChem . Cinnarizine Compound Summary (CID 1547484).[3] National Library of Medicine.

Sources

Technical Guide: Solubility Profiling and Stock Preparation of (Z)-Cinnarizine-d8

[1][2]

Executive Summary & Compound Identity

(Z)-Cinnarizine-d8 is the deuterium-labeled isotopologue of the cis-isomer of Cinnarizine.[1][2] In pharmaceutical analysis, the non-deuterated (Z)-isomer is designated as Impurity B (European Pharmacopoeia).[1][2] The d8-variant serves as a critical Internal Standard (IS) for quantifying this impurity in complex matrices using LC-MS/MS, correcting for matrix effects and extraction variability.[1][2]

Critical Handling Note: Unlike the thermodynamically stable (E)-Cinnarizine (parent drug), the (Z)-isomer is photo-labile and prone to photo-isomerization back to the (E)-form.[1][2] All solubility experiments and stock preparations must be performed under amber light or in amber glassware.[1][2]

Physicochemical Profile

| Property | Specification | Technical Insight |

| Chemical Name | (Z)-1-(Diphenylmethyl)-4-(3-phenylprop-2-enyl)piperazine-d8 | Deuterium labeling typically occurs on the piperazine or aromatic rings.[1][2][3] |

| Isomer Designation | cis-isomer (Impurity B) | Distinct from the active pharmaceutical ingredient (API), which is the trans (E)-isomer.[1][2] |

| Form | Free Base (typically) | Note: If supplied as a dihydrochloride salt (2HCl), solubility in organic solvents changes drastically.[1][2] |

| LogP (Parent) | ~5.8 (Highly Lipophilic) | Deuteration has negligible effect on lipophilicity but ensures co-elution in RPLC.[1][2] |

Solubility Profiling: Methanol vs. Acetonitrile

Solubility data for deuterated standards is rarely published due to the small synthesis scales.[2] The data below synthesizes empirical behavior of the parent (Z)-isomer and the "Like Dissolves Like" principle applicable to the d8-variant.

Comparative Solubility Matrix

(Data based on Free Base form at 25°C)

| Solvent | Solubility Rating | Estimated Conc. | Recommendation |

| Dichloromethane (DCM) | Freely Soluble | >100 mg/mL | Not Recommended. Too volatile for accurate quantitative stock prep; incompatible with most LC systems.[1][2] |

| Methanol (MeOH) | Soluble | 10–25 mg/mL | Primary Choice. Protic nature stabilizes the basic piperazine nitrogen.[2] Best for high-concentration primary stocks.[1][2] |

| Acetonitrile (ACN) | Sparingly Soluble | 1–5 mg/mL | Secondary Choice. Useful for working standards but risky for primary stocks due to lower solubility limits.[1][2] |

| DMSO | Soluble | >20 mg/mL | Rescue Solvent. Use only if the compound fails to dissolve in MeOH.[2] High boiling point makes it difficult to remove.[1][2] |

| Water | Practically Insoluble | <0.01 mg/mL | Avoid. Requires pH adjustment (acidification) to dissolve, which may degrade the standard.[1][2] |

The "Protic Advantage" in Methanol

Cinnarizine is a weak base (pKa ~7.5, 3.0).[1] Methanol, being a protic solvent, can engage in hydrogen bonding with the piperazine nitrogens, enhancing solubility compared to the aprotic Acetonitrile.

-

Recommendation: Prepare the Primary Stock Solution in Methanol (or Methanol-d4 for NMR).

-

Recommendation: Prepare Working Standard Solutions in Acetonitrile (or mobile phase) to match initial LC conditions and improve peak shape.

Experimental Protocol: Low-Volume Stock Preparation

Deuterated standards are expensive and typically supplied in small quantities (1 mg – 10 mg).[1][2] Standard "Shake-Flask" solubility methods are wasteful.[1][2] Use the Gravimetric Micro-Addition Method below.

Reagents & Equipment[1][2][4][5]

-

Analyte: (Z)-Cinnarizine-d8 (Store at -20°C, equilibrate to RT before opening).

-

Solvent: LC-MS Grade Methanol (cooled to 20°C).

-

Vessel: 1.5 mL Amber HPLC Vial (Silanized glass preferred to minimize adsorption).

-

Balance: 5-decimal place analytical balance.

Workflow Diagram (DOT)

The following logic flow ensures complete dissolution while validating the concentration.

Caption: Workflow for the gravimetric preparation of (Z)-Cinnarizine-d8 stock solutions, prioritizing visual validation and isomer stability.

Step-by-Step Methodology

-

Gravimetric Taring: Place an empty, dry amber vial with cap on the balance. Tare.

-

Solid Transfer: Transfer the (Z)-Cinnarizine-d8 into the vial. Record mass (

) to 0.01 mg precision. -

Solvent Addition (Stepwise):

-

Dissolution Energy: Cap tightly. Sonicate for 3–5 minutes. Ensure the water bath temperature does not exceed 25°C to prevent thermal degradation.[1][2]

-

Visual Confirmation: Invert the vial under a bright light (briefly). The solution must be free of "schlierenc" lines or particulates.[1][2]

-

Final Dilution: Add Methanol to the final target weight/volume.

-

Isomer Purity Check: Inject 1 µL of the stock (diluted 1:100 in Mobile Phase A) onto the LC-MS.

Storage and Stability

The d8-label is stable, but the geometry of the molecule is not.[1][2]

-

Photo-Protection: The Z-isomer is thermodynamically unstable compared to the E-isomer.[1][2] Exposure to UV or white light catalyzes the

conversion.[1][2] Always use amber glassware. -

Deuterium Exchange:

-

Risk: Protic solvents (MeOH) can theoretically facilitate H/D exchange at labile sites (e.g., -OH, -NH).[1][2][4]

-

Mitigation: Cinnarizine lacks acidic protons on the carbon skeleton; the d8 label is usually on the aromatic ring or piperazine carbons (non-exchangeable).[2] Therefore, Methanol is safe for storage.[1][2]

-

-

Temperature: Store stock solutions at -20°C or lower.

-

Shelf Life:

References

-

European Pharmacopoeia (Ph.[1][2][5] Eur.) . Cinnarizine Monograph: Impurity B ((Z)-isomer).[1][2][6] 10th Edition.[1][2] Strasbourg, France: EDQM.[1]

-

PubChem . Cinnarizine Compound Summary (CID 1547484).[1][2][3] National Center for Biotechnology Information.[1][2] [Link][1]

-

Resolve Mass . Deuterated Internal Standards for LC-MS: Selection & Handling Guide.[Link]

Methodological & Application

Application Note: Isomer-Specific Quantitation of Cinnarizine using (Z)-Cinnarizine-d8 by LC-MS/MS

This Application Note is designed for bioanalytical scientists and method developers. It addresses the specific use of (Z)-Cinnarizine-d8 , a stable isotope-labeled internal standard (SIL-IS) corresponding to the cis-isomer of Cinnarizine.

Critical Scientific Context: Standard therapeutic Cinnarizine exists as the (E)-isomer (trans) . The (Z)-isomer (cis) is a known photo-degradation product and process impurity (EP Impurity A).

-

If you are quantifying the active drug (E-Cinnarizine): You typically use (E)-Cinnarizine-d8.

-

If you are quantifying the impurity ((Z)-Cinnarizine): You must use (Z)-Cinnarizine-d8 to ensure the Internal Standard (IS) co-elutes exactly with the impurity, compensating for matrix effects at that specific retention time.

This guide focuses on the latter: High-Precision Impurity Profiling and Isomer-Specific Quantitation.

Introduction & Principle

Cinnarizine is an H1-antihistamine and calcium channel blocker.[1] During manufacturing and storage, exposure to UV light can induce a geometric isomerization from the active (E)-form to the thermodynamically less stable (Z)-form. Regulatory guidelines (ICH Q3A/B) require stringent monitoring of such impurities.

Using a generic internal standard (like (E)-Cinnarizine-d8) to quantify the (Z)-impurity is scientifically flawed because the two isomers often separate chromatographically. If the (Z)-isomer elutes in a region of higher ion suppression than the (E)-isomer, using the (E)-IS will lead to underestimation of the impurity.

The Solution: Use (Z)-Cinnarizine-d8 .[2][3][4] This IS shares the exact physicochemical properties and retention time of the target impurity, providing a "self-validating" quantitation system.

Chemical Properties & Handling[1][5][6]

| Property | Analyte: (Z)-Cinnarizine | Internal Standard: (Z)-Cinnarizine-d8 |

| CAS Number | 841-77-0 (Unlabeled Z-isomer) | 1185242-27-6 (Labeled) |

| Molecular Formula | C26H28N2 | C26H20D8N2 |

| Molecular Weight | 368.51 g/mol | 376.56 g/mol |

| Geometry | cis (Z) at the cinnamyl double bond | cis (Z) |

| pKa | ~7.5 and ~2.0 (Piperazine nitrogens) | Similar |

| LogP | ~5.8 (Highly Lipophilic) | Similar |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile | Same |

| Light Sensitivity | EXTREME (Reverts to E or degrades) | EXTREME |

Critical Handling Protocol (Light Protection)

The (Z)-isomer is photo-labile.

-

Amber Glassware: All stock and working solutions must be prepared in amber glass vials.

-

Yellow Light: Perform all extraction steps under monochromatic yellow light (sodium vapor) or low-UV LED conditions.

-

Temperature: Store stock solutions at -20°C or -80°C to prevent thermal isomerization.

LC-MS/MS Method Development

A. Mass Spectrometry Parameters (ESI+)

Cinnarizine ionizes efficiently in Positive Electrospray Ionization (ESI+) mode. The fragmentation is dominated by the cleavage of the benzhydryl-nitrogen bond.

Fragmentation Logic:

-

Precursor: Protonated molecule

. -

Major Fragment: The diphenylmethyl (benzhydryl) cation at m/z 167.1.

-

IS Fragmentation: Depending on the labeling position (usually the piperazine ring or the phenyl rings), the fragment mass may shift.

-

Scenario A (Label on Piperazine): Fragment remains m/z 167.1.

-

Scenario B (Label on Benzhydryl): Fragment shifts to m/z 175.1.

-

Note: Most commercial (Z)-Cinnarizine-d8 is labeled on the piperazine ring to prevent deuterium scrambling.

-

MRM Transitions Table:

| Compound | Polarity | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| (Z)-Cinnarizine | ESI + | 369.2 | 167.1 | 35 | 25 |

| (Z)-Cinnarizine-d8 | ESI + | 377.2 | 167.1* | 35 | 25 |

*Verify the product ion via a full-scan MS2 experiment on your specific lot of IS.

B. Chromatographic Conditions

Separating the (Z) and (E) isomers is crucial to prove specificity, even if you are only targeting one.

-

Column: C18 with high carbon load or Phenyl-Hexyl phases (for shape selectivity).

-

Recommended: Waters XBridge C18 or Phenomenex Luna Phenyl-Hexyl (100 x 2.1 mm, 3 µm).

-

-

Mobile Phase:

-

A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

-

B: Acetonitrile (ACN).[5]

-

-

Gradient:

-

0.0 min: 40% B

-

5.0 min: 90% B (Slow ramp to separate isomers)

-

6.0 min: 90% B

-

6.1 min: 40% B

-

-

Flow Rate: 0.4 mL/min.

-

Retention Logic: The (Z)-isomer (cis) typically elutes before the (E)-isomer (trans) on standard C18 columns due to a more compact hydrodynamic volume and slightly lower interaction with the stationary phase.

Experimental Workflow & Diagrams

Diagram 1: Isomerization & Analysis Logic

This diagram illustrates the relationship between the active drug, the impurity, and the specific role of the (Z)-IS.

Caption: Workflow demonstrating the formation of the Z-impurity and the necessity of the matching Z-internal standard for accurate LC-MS/MS quantitation.

Sample Preparation Protocol (Plasma/Serum)

Given Cinnarizine's high lipophilicity (LogP ~5.8), Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for cleanliness and recovery.

Reagents:

-

Extraction Solvent: Hexane:Ethyl Acetate (90:10 v/v).

-

Buffer: 0.1 M Ammonium Carbonate (pH 9.0) – Alkaline pH ensures the basic piperazine is uncharged for extraction.

Step-by-Step Procedure:

-

Aliquot: Transfer 100 µL of plasma into an amber microcentrifuge tube.

-

IS Spike: Add 10 µL of (Z)-Cinnarizine-d8 working solution (e.g., 100 ng/mL in MeOH). Vortex gently.

-

Basification: Add 100 µL of 0.1 M Ammonium Carbonate buffer. Vortex for 30 sec.

-

Extraction: Add 1.0 mL of Hexane:Ethyl Acetate (90:10).

-

Agitation: Shake/Vortex vigorously for 10 minutes.

-

Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer: Transfer 800 µL of the upper organic layer to a fresh amber glass vial.

-

Dry: Evaporate to dryness under a stream of Nitrogen at 40°C.

-

Reconstitute: Dissolve residue in 100 µL of Mobile Phase (60:40 ACN:Water).

-

Inject: Inject 5-10 µL into the LC-MS/MS.

Validation Criteria (Self-Validating System)

To ensure the method is robust, verify the following parameters specifically regarding the isomer:

-

Selectivity (Isomeric Resolution):

-

Inject a mixture of (E)-Cinnarizine and (Z)-Cinnarizine.

-

Requirement: Baseline resolution (Resolution > 1.5) is preferred. If they co-elute, the MS cannot distinguish them (same mass), and the method fails to be specific for the impurity.

-

-

IS Co-elution:

-

The (Z)-Cinnarizine-d8 must elute at the exact same retention time as the (Z)-Cinnarizine analyte.

-

Note: Deuterium isotope effects can sometimes cause a slight shift (usually slightly earlier). A shift of < 0.05 min is acceptable.

-

-

Matrix Factor:

-

Calculate the Matrix Factor (MF) for both the Analyte and the IS.

-

IS-Normalized MF:

should be close to 1.0 (0.95 - 1.05). This proves the IS is correcting for ion suppression effectively.

-

References

-

European Pharmacopoeia (Ph.[6] Eur.) . Cinnarizine Monograph: Impurity A (Z-isomer).

-

MedChemExpress . Cinnarizine-d8 Product Information. Retrieved from

-

Santa Cruz Biotechnology . (Z)-Cinnarizine-d8 Product Data. Retrieved from

-

Puram, S. R., et al. (2017) . "Rapid, Sensitive Method for the Determination of Cinnarizine in Plasma by LC-MS/MS". International Journal of Pharmaceutical Sciences and Research. Retrieved from

-

Vele, V. T., et al. (2022) . "Determination and Quantification of 1-Benzhydryl-4-Nitrosopiperazine in Cinnarizine by LC-MS/MS". European Journal of Biomedical and Pharmaceutical Sciences. Retrieved from

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. (Z)-Cinnarizine-d8 | CAS 1185242-27-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. (Z)-Cinnarizine-d8 - CAS - 1185242-27-6 | Axios Research [axios-research.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. ejbps.com [ejbps.com]

- 6. scispace.com [scispace.com]

Application Note: Bioanalytical Method Development for Cinnarizine and its Z-Isomer Impurity (LC-MS/MS)

Executive Summary

This application note details the development of a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Cinnarizine in biological matrices.[1][2] A critical quality attribute (CQA) of this method is the chromatographic resolution of the active pharmaceutical ingredient (API), the E-isomer (Trans), from its geometric isomer and degradation product, the Z-isomer (Cis; EP Impurity B).

The Z-isomer is formed primarily via photo-degradation and synthetic pathways. Because geometric isomers often exhibit distinct pharmacokinetic (PK) and toxicological profiles, regulatory bodies (FDA, EMA) require bioanalytical methods to demonstrate selectivity against such impurities. This protocol utilizes a specific C18 stationary phase chemistry combined with pH-controlled mobile phases to achieve a resolution (

Scientific Background & Mechanistic Strategy

The Isomer Challenge

Cinnarizine (1-(diphenylmethyl)-4-(3-phenyl-2-propenyl)piperazine) contains an olefinic double bond.

-

E-Isomer (Active): Thermodynamically stable.

-

Z-Isomer (Impurity B): Less stable, formed upon exposure to UV/Visible light (photo-isomerization).[3]

Bioanalytical Implication: Standard C18 columns often co-elute geometric isomers because their hydrophobicity is similar. Co-elution leads to "isobaric interference" in MS/MS because both isomers share the same molecular weight (

Method Development Strategy

-

Stationary Phase Selection: A high-carbon load, fully end-capped C18 column is selected to maximize hydrophobic interaction. The "shape selectivity" of the stationary phase is crucial for distinguishing the planar E-isomer from the bent Z-isomer.

-

pH Control: Cinnarizine is a weak base (piperazine nitrogens). A mobile phase pH of ~4.5 (Ammonium Acetate) ensures the molecule is ionized for MS sensitivity (

) while maintaining sufficient retention on the column to allow isomer separation. -

Photo-Stabilization: The entire workflow, from sample collection to autosampler loading, must occur under monochromatic (yellow) light or using amber glassware to prevent ex vivo conversion of E to Z, which would bias accuracy.

Experimental Protocol

Chemicals and Reagents[4][5]

-

Analytes: Cinnarizine (E-isomer), Cinnarizine Z-isomer (Impurity B Reference Standard).

-

Internal Standard (IS): Cinnarizine-D8 or Clocinizine.

-

Matrix: Drug-free Human Plasma (K2EDTA).

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Ammonium Acetate, Formic Acid.

Liquid Chromatography Conditions

The separation relies on an isocratic hold or shallow gradient to maximize interaction time during the critical elution window.

| Parameter | Condition |

| System | UHPLC System (e.g., Agilent 1290 / Waters UPLC) |

| Column | Hypersil GOLD C18 or Inertsil ODS-3V (100 x 2.1 mm, 3 µm) |

| Column Temp | 35°C (Temperature control is vital for isomer reproducibility) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 4.5 adjusted with Formic Acid) |

| Mobile Phase B | Acetonitrile:Methanol (50:50 v/v) |

| Flow Rate | 0.4 mL/min |

| Elution Mode | Isocratic (Preferred for robust isomer separation) |

| Ratio (A:B) | 20:80 (Adjust based on column age; target k' > 2) |

| Run Time | 6.0 minutes |

Mass Spectrometry Conditions (ESI+)

Operated in Multiple Reaction Monitoring (MRM) mode.

| Parameter | Setting |

| Ion Source | Electrospray Ionization (ESI) Positive |

| Spray Voltage | 4500 V |

| Source Temp | 500°C |

| Curtain Gas | 30 psi |

| MRM (Cinnarizine) | 369.2 |

| MRM (IS) | 377.2 |

> Note: The Z-isomer will trigger the same MRM transition (369.2

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is chosen over Protein Precipitation (PPT) to remove phospholipids that cause matrix effects and to ensure a cleaner baseline for trace impurity detection.

CRITICAL: Perform all steps under yellow light or in amber tubes.

-

Aliquot: Transfer 200 µL of plasma sample into a 2 mL amber polypropylene tube.

-

IS Addition: Add 20 µL of Internal Standard working solution; vortex gently (5 sec).

-

Buffer: Add 200 µL of 0.1 M Ammonium Acetate (pH 9.0) to basify the sample (suppresses ionization of the drug, driving it into the organic layer).

-

Extraction: Add 1.5 mL of MTBE (Methyl tert-butyl ether) .

-

Alternative: Hexane:Ethyl Acetate (80:20).

-

-

Agitation: Shake on a reciprocating shaker for 10 minutes.

-

Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

-

Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.

-

Drying: Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute in 200 µL of Mobile Phase (20:80 Buffer:Organic). Vortex well.

-

Injection: Transfer to autosampler vials (amber glass).

Method Development Logic & Workflow

The following diagram illustrates the decision matrix used to optimize the separation of the geometric isomers.

Caption: Decision tree for optimizing chromatographic resolution between Cinnarizine E and Z isomers.

Validation Framework (FDA/ICH M10)

To ensure the method is reliable, the following validation parameters must be executed.

System Suitability Test (SST)

Before any analytical run, inject a "Resolution Mixture" containing both E-Cinnarizine and Z-Cinnarizine (Impurity B).

-

Acceptance Criteria: Resolution (

) between E and Z peaks must be -

Tailing Factor:

(Crucial for piperazine compounds).

Specificity & Selectivity

Analyze 6 lots of blank plasma.

-

Requirement: No interfering peaks at the retention time of Cinnarizine or Internal Standard.

-

Isomer Cross-talk: Inject a high concentration of pure E-isomer. Verify no peak appears at the Z-isomer retention time (confirms no on-column degradation).

Photo-Stability (Stress Testing)

This is the most critical validation step for this specific analyte.

-

Prepare QC samples (Low and High).

-

Expose Set A to ambient laboratory light for 4 hours.

-

Keep Set B in total darkness (amber tubes/foil).

-

Acceptance: The % deviation between Set A and Set B must be

. If Set A shows significant Z-isomer formation, strict light-protection protocols must be written into the SOP.

Bioanalytical Workflow Visualization

Caption: End-to-end bioanalytical workflow emphasizing the critical light-protection control point.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Peak Tailing | Interaction of basic piperazine nitrogens with residual silanols on the column. | Increase buffer ionic strength (10mM |

| E/Z Co-elution | Insufficient hydrophobic selectivity. | Switch from Acetonitrile to Methanol (protic solvent often improves isomer separation). Lower column temperature to 25°C. |

| Z-isomer Artifacts | On-column degradation or sample prep degradation. | Ensure autosampler is dark/cooled (4°C). Verify solvents are peroxide-free (use fresh HPLC grade). |

| Low Recovery | Sample pH during extraction is too low. | Ensure the plasma is buffered to pH 9.0-10.0 before adding MTBE to ensure Cinnarizine is uncharged (neutral). |

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[6][7][8][9] Link

-

European Pharmacopoeia (Ph.[10][6] Eur.). Cinnarizine Monograph 0816. (Defines Impurity B as the Z-isomer). Link

-

Puram, S., et al. (2017). "Rapid, Sensitive Method for the Determination of Cinnarizine in Plasma by LC-MS/MS." International Journal of Pharmaceutical Sciences and Research. (Describes C18/Ammonium Acetate conditions). Link

-

Mandal, P., et al. (2018).[1] "LC-MS/MS method development and validation of... Cinnarizine in human plasma."[1][2][10][11][12][13] Pharmacy & Pharmacology International Journal.[1] Link

-

PubChem. Cinnarizine Compound Summary. National Center for Biotechnology Information. Link

Sources

- 1. RP-HPLC-Based Bioanalytical Approach for Simultaneous Quantitation of Cinnarizine and Domperidone in Rat Plasma | MDPI [mdpi.com]

- 2. ijpsr.com [ijpsr.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. ukaazpublications.com [ukaazpublications.com]

- 6. researchgate.net [researchgate.net]

- 7. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 8. Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. scispace.com [scispace.com]

- 11. medcraveonline.com [medcraveonline.com]

- 12. ijpsr.com [ijpsr.com]

- 13. LC and TLC determination of cinnarizine in pharmaceutical preparations and serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Recovery Solid-Phase Extraction of Deuterated Cinnarizine from Human Plasma Prior to LC-MS/MS Analysis

Abstract

This application note presents a robust and highly selective solid-phase extraction (SPE) protocol for the quantification of deuterated Cinnarizine (e.g., Cinnarizine-d8) from human plasma. Cinnarizine is a widely used antihistamine and calcium channel blocker, and its deuterated analogue serves as an ideal internal standard (IS) for pharmacokinetic studies.[1][2] The use of a stable isotope-labeled internal standard is critical for correcting variability during sample preparation and analysis, thereby ensuring the accuracy and precision of bioanalytical data.[3][4][5] This protocol employs a mixed-mode cation exchange SPE strategy, which leverages both reversed-phase and ion-exchange retention mechanisms to achieve exceptional cleanup, minimize matrix effects, and deliver high, reproducible recoveries suitable for sensitive LC-MS/MS analysis.[6][7] All procedures are designed to align with the principles outlined in regulatory guidances such as the FDA's Bioanalytical Method Validation (BMV) Guidance.[8][9]

Introduction: The Rationale for a Specialized SPE Protocol

Cinnarizine is a basic, lipophilic compound used to manage vestibular disorders and motion sickness.[1] Accurate measurement of its concentration in biological matrices like plasma is essential for pharmacokinetic and bioequivalence studies.[10][11] The gold standard for such quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers unparalleled sensitivity and selectivity.[8]

To ensure data integrity, an internal standard that closely mimics the analyte's behavior throughout the entire analytical process is required.[4][12] Deuterated Cinnarizine is the ideal choice, as its physicochemical properties are nearly identical to the parent drug, ensuring it co-extracts and co-elutes, thus effectively normalizing for any sample loss or ionization variability in the mass spectrometer.[3][13]

The primary challenge in plasma analysis is the removal of endogenous interferences (e.g., phospholipids, proteins, salts) that can suppress or enhance the analyte signal during ionization, a phenomenon known as the "matrix effect".[5] Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses this by isolating and concentrating the analyte of interest.[14][15] This note details a mixed-mode SPE protocol specifically optimized for the basic nature and high hydrophobicity of Cinnarizine.

Foundational Principles: Designing the Extraction Strategy

The development of an effective SPE method is predicated on the physicochemical properties of the analyte.

Table 1: Key Physicochemical Properties of Cinnarizine

| Property | Value | Implication for SPE Method Design |

|---|---|---|

| Molecular Weight | 368.52 g/mol | --- |

| pKa | 7.4 | Cinnarizine is a weak base. At a pH < 7.4, it will be protonated (positively charged), enabling strong retention on a cation exchange sorbent.[1] |

| logP (AlogP) | 5.11 - 5.8 | Indicates high hydrophobicity, allowing for strong retention on a reversed-phase (e.g., C8 or C18) sorbent.[2][16][17] |

| Class | BCS Class II | Poor aqueous solubility and high permeability.[17] |

Given these properties, a mixed-mode solid-phase extraction (SPE) approach is superior to a single-mechanism method (like reversed-phase alone).[6][18] Mixed-mode sorbents combine two retention mechanisms—in this case, non-polar (reversed-phase) and strong cation exchange—onto a single solid support.[7][19] This dual retention allows for a more rigorous and selective wash procedure, leading to exceptionally clean extracts.[6][20]

The Mechanism of Mixed-Mode Cation Exchange (MCX) SPE

The chosen strategy relies on a sorbent containing both hydrophobic chains (e.g., C8) and strong cation exchange functional groups (e.g., sulfonic acid). The extraction proceeds via a "catch-and-release" mechanism governed by pH and solvent polarity.

Caption: Mechanism of Cinnarizine retention and elution on a mixed-mode sorbent.

Detailed Application Protocol

This protocol is optimized for a 100 µL plasma sample using a mixed-mode strong cation exchange SPE cartridge (e.g., 30 mg / 1 mL format).

Materials and Reagents

-

SPE Cartridge: Mixed-Mode Strong Cation Exchange (e.g., polymeric sorbent with C8 and benzenesulfonic acid groups).

-

Reagents:

-

Methanol (HPLC Grade)

-

Deionized Water (18.2 MΩ·cm)

-

Formic Acid or Acetic Acid

-

Ammonium Hydroxide

-

Human Plasma (K2-EDTA)

-

-

Internal Standard (IS): Cinnarizine-d8 stock solution.

-

Equipment:

-

SPE Vacuum Manifold

-

Nitrogen Evaporator

-

Vortex Mixer

-

Calibrated Pipettes

-

Solution Preparation

-

Pre-treatment Solution: 2% Formic Acid in Water (v/v)

-

Wash Solution: 1 M Acetic Acid

-

Elution Solution: 5% Ammonium Hydroxide in Methanol (v/v). Prepare fresh daily.

Step-by-Step SPE Workflow

The following table details the complete, step-by-step protocol for extracting deuterated Cinnarizine from plasma.

Table 2: Detailed Solid-Phase Extraction Protocol

| Step | Action | Reagent / Solvent | Volume | Flow Rate | Causality and Purpose |

|---|---|---|---|---|---|

| 1 | Sample Pre-treatment | 2% Formic Acid (aq) | 200 µL | N/A | Spike 100 µL plasma with IS, add acid solution, and vortex. This lyses cells, precipitates proteins, and ensures Cinnarizine (pKa 7.4) is fully protonated (positively charged) for strong ionic retention.[6][21] |

| 2 | Condition | Methanol | 1 mL | 1-2 mL/min | Wets the polymeric sorbent and activates the hydrophobic functional groups.[15] |

| 3 | Equilibrate | Deionized Water | 1 mL | 1-2 mL/min | Removes the organic conditioning solvent and prepares the sorbent for the aqueous sample matrix.[15] |

| 4 | Load | Pre-treated Plasma Sample | ~300 µL | 1 mL/min | The protonated Cinnarizine is retained by both strong cation exchange and hydrophobic interactions. Many endogenous interferences are not retained and pass through to waste.[6][7] |

| 5 | Wash 1 | 1 M Acetic Acid | 1 mL | 1-2 mL/min | Removes neutral and acidic interferences. The acidic condition ensures the basic analyte remains charged and strongly bound to the cation exchange sites.[6] |

| 6 | Wash 2 | Methanol | 1 mL | 1-2 mL/min | Removes more hydrophobic, weakly-bound interferences (e.g., phospholipids) that were retained by the reversed-phase mechanism alone. The analyte remains bound by the strong ionic interaction.[6] |

| 7 | Elute | 5% NH4OH in Methanol | 1 mL | 1 mL/min | The basic elution solvent (pH > 10) neutralizes the charge on the Cinnarizine molecule, breaking the ionic bond with the sorbent. The organic solvent then disrupts the weaker hydrophobic interaction, allowing for complete elution of the clean analyte.[6][20] |

| 8 | Post-Elution | N/A | N/A | N/A | Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in a small volume (e.g., 100 µL) of the initial LC mobile phase for analysis. This step concentrates the sample, improving analytical sensitivity.[22] |

Caption: Complete workflow from plasma sample to LC-MS/MS analysis.

Expected Results and Method Validation Considerations

Following this protocol should yield high analyte recovery (>90%) with excellent precision (relative standard deviation <5%).[6] The resulting extract will be significantly cleaner than those from simpler methods like protein precipitation or liquid-liquid extraction, leading to a dramatic reduction in matrix effects and improved assay robustness.[7][10]

When validating this method according to regulatory guidelines, the following parameters are critical:[8][9][23]

-

Selectivity: Absence of interfering peaks at the retention time of the analyte and IS in blank plasma from multiple sources.

-

Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma versus a neat solution. The deuterated IS should effectively track and correct for any residual matrix effects.[5]

-

Recovery: Extraction recovery should be consistent and reproducible across the calibration range.

-

Accuracy and Precision: Intra- and inter-day precision and accuracy must be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification).[24][25]

-

Stability: Analyte stability should be confirmed under various conditions (bench-top, freeze-thaw, long-term storage).[26]

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the solid-phase extraction of deuterated Cinnarizine from human plasma. By employing a mixed-mode cation exchange mechanism, this method offers superior selectivity and cleanup compared to single-mode SPE. The detailed, step-by-step workflow, supported by the causal explanation for each step, provides researchers and drug development professionals with a reliable and robust tool for accurate bioanalysis, ensuring high-quality data for pharmacokinetic assessments and regulatory submissions.

References

-

Deuterated internal standards and bioanalysis. (2008). AptoChem. Retrieved February 21, 2026, from [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. Retrieved February 21, 2026, from [Link]

-

FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). KCAS Bio. Retrieved February 21, 2026, from [Link]

-

What is Solid-Phase Extraction? (n.d.). Phenomenex. Retrieved February 21, 2026, from [Link]

-

FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. Retrieved February 21, 2026, from [Link]

-

Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. (n.d.). Biotage. Retrieved February 21, 2026, from [Link]

-

Concept and Basic Principles of Solid Phase Extraction. (2026). Hawach Scientific. Retrieved February 21, 2026, from [Link]

-

The Value of Deuterated Internal Standards. (2017). KCAS Bio. Retrieved February 21, 2026, from [Link]

-

de Boer, T., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry. SciSpace. Retrieved February 21, 2026, from [Link]

-

General Approach to the Extraction of Basic Drugs from Biological Fluids Using ISOLUTE® HCX Mixed-Mode SPE Columns. (n.d.). Biotage. Retrieved February 21, 2026, from [Link]

-

Guidance for Industry: Bioanalytical Method Validation. (2001). U.S. Food and Drug Administration. Retrieved February 21, 2026, from [Link]

-

Puram, S. R., Batheja, R., & Vivekanand, P. A. (2017). RAPID, SENSITIVE METHOD FOR THE DETERMINATION OF CINNARIZINE IN PLASMA BY LC-MS/MS AND IT'S APPLICATION TO PHARMACOKINETIC STUDY. International Journal of Pharmaceutical Sciences and Research, 8(12), 5264-5269. Retrieved February 21, 2026, from [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Retrieved February 21, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved February 21, 2026, from [Link]

-

Solid Phase Extraction (SPE) Guide | Fundamentals and Practical overview. (n.d.). LCGC. Retrieved February 21, 2026, from [Link]

-

Pule, B. O., Mmualefe, L. C., & Torto, N. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies. Retrieved February 21, 2026, from [Link]

-

The Fundamentals of Solid Phase Extraction (SPE). (2021). Restek. Retrieved February 21, 2026, from [Link]

-

Mandal, B., et al. (2018). LC-MS/MS method development and validation of an antihistaminic, calcium channel blocker, di-phenyl-methyl-piperazine group containing drug Cinnarizine in human plasma. MOJ Bioequivalence & Bioavailability, 5(6), 332-339. Retrieved February 21, 2026, from [Link]

-

Approaches to eliminate elution solvent modifiers in the mixed-mode solid-phase extraction (SPE) of drug residues for on-line GC-MS and LCMS analysis. (n.d.). Shimadzu. Retrieved February 21, 2026, from [Link]

-

Puram, S. R., et al. (2017). RAPID, SENSITIVE METHOD FOR THE DETERMINATION OF CINNARIZINE IN PLASMA BY LC-MS/MS AND IT'S APPLICATION TO PHARMACOKINETIC STUDY. International Journal of Pharmaceutical Sciences and Research, 8(12), 5264-5269. Retrieved February 21, 2026, from [Link]

-

Nowacka-Krukowska, H., et al. (2007). High-performance liquid chromatographic assay for cinnarizine in human plasma. Acta Poloniae Pharmaceutica, 64(5), 407-411. Retrieved February 21, 2026, from [Link]

-

Nowacka-Krukowska, H., Rakowska, M., Neubart, K., & Kobylińska, M. (2007). High-performance liquid chromatographic assay for cinnarizine in human plasma. Acta Poloniae Pharmaceutica, 64(5), 407–411. Retrieved February 21, 2026, from [Link]

-

RP-HPLC-Based Bioanalytical Approach for Simultaneous Quantitation of Cinnarizine and Domperidone in Rat Plasma. (2023). Molecules, 28(5), 2154. Retrieved February 21, 2026, from [Link]

-

Cinnarizine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 21, 2026, from [Link]

-

Cinnarizine (CHEMBL43064). (n.d.). ChEMBL. Retrieved February 21, 2026, from [Link]

-

Solubility and Caloric Properties of Cinnarizine. (2025). ResearchGate. Retrieved February 21, 2026, from [Link]

-

Cinnarizine. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]

-

Puttemans, M. L., et al. (1984). Determination of Cinnarizine in Whole Blood and Plasma by Reversed Phase HFLC and its Application to a Pharmacokinetic Study. Journal of Liquid Chromatography, 7(11), 2237-2251. Retrieved February 21, 2026, from [Link]

-

Cinnarizine (CID 1547484). (n.d.). PubChem. Retrieved February 21, 2026, from [Link]

-

Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent Technologies. Retrieved February 21, 2026, from [Link]

-

Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011). Agilent Technologies. Retrieved February 21, 2026, from [Link]

-

The New RP-HPLC Method for Simultaneous Quantification of Cinnarizine, its Five Specified Impurities, Two Degradation Products with Two Antioxidants and Confirmation of all by HPLC-ESI-MS in Different Pharmaceutical Drug Formulations. (2022). Analytical Chemistry Letters, 12(3), 398-417. Retrieved February 21, 2026, from [Link]

Sources

- 1. Cinnarizine - Wikipedia [en.wikipedia.org]

- 2. Cinnarizine | C26H28N2 | CID 1547484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 6. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]

- 7. biotage.com [biotage.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. bioanalysis-zone.com [bioanalysis-zone.com]

- 10. ijpsr.com [ijpsr.com]

- 11. ijpsr.com [ijpsr.com]

- 12. scispace.com [scispace.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]

- 15. promochrom.com [promochrom.com]

- 16. Compound: CINNARIZINE (CHEMBL43064) - ChEMBL [ebi.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. agilent.com [agilent.com]

- 19. biotage.com [biotage.com]

- 20. shimadzu.com [shimadzu.com]

- 21. agilent.com [agilent.com]

- 22. agilent.com [agilent.com]

- 23. fda.gov [fda.gov]

- 24. scispace.com [scispace.com]

- 25. High-performance liquid chromatographic assay for cinnarizine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. medcraveonline.com [medcraveonline.com]

Troubleshooting & Optimization

Troubleshooting low recovery of (Z)-Cinnarizine-d8 in plasma samples

The following guide is structured as a specialized Technical Support Center resource. It is designed to troubleshoot the specific issue of low recovery for (Z)-Cinnarizine-d8 in plasma, a problem often rooted in stereochemical instability and extreme lipophilicity rather than simple extraction failure.

Topic: Troubleshooting Low Recovery of (Z)-Cinnarizine-d8 in Plasma Ticket Priority: High (Internal Standard Failure) Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division

Executive Summary: The "Z" Factor

If you are observing low recovery of (Z)-Cinnarizine-d8 , you are likely fighting two distinct physical phenomena simultaneously: Photo-isomerization and Non-Specific Binding (NSB) .

Cinnarizine is a lipophilic weak base (LogP ~5.8, pKa ~7.5). However, the specific mention of the (Z)-isomer (cis-isomer) adds a critical layer of complexity. The (Z)-isomer is thermodynamically less stable than the (E)-isomer (trans). Under standard laboratory lighting or incorrect pH conditions, (Z)-Cinnarizine-d8 will spontaneously convert to (E)-Cinnarizine-d8.

The Symptom: You interpret this conversion as "low recovery" because the mass spectrometer monitors a specific retention time or transition for the (Z) form, while the molecule has physically mutated into the (E) form, which likely elutes at a different time.

Section 1: Triage & Diagnostics (Start Here)

Before modifying your extraction protocol, verify if the molecule is disappearing or simply changing shape.

Diagnostic Q&A

Q1: Are you working under white light?

-

The Issue: Cinnarizine derivatives contain a cinnamyl group susceptible to rapid photo-isomerization (Z

E) under UV/VIS light. -

The Fix: All sample preparation must occur under monochromatic yellow light (sodium vapor) or in amber glassware. Wrap clear tubes in aluminum foil immediately.

Q2: Which plasticware are you using?

-

The Issue: With a LogP of ~5.8, Cinnarizine is extremely hydrophobic. It will adsorb (stick) to standard polypropylene (PP) tubes, especially in aqueous phases (plasma/urine) or low-protein buffers.

-

The Fix: Use Silanized Glass or Low-Bind Polypropylene tubes. Never prepare stock solutions in 100% aqueous buffers; maintain at least 30-50% organic solvent (MeOH/ACN) in stock vials.

Q3: Is your Internal Standard (IS) matched to your Analyte?

-

Critical Check: If you are quantifying the pharmaceutical drug Cinnarizine (which is typically the E-isomer ), but using (Z)-Cinnarizine-d8 as an IS, your method is flawed. The (Z)-IS will degrade/isomerize faster than your (E)-analyte, leading to variable response ratios.

-

Rule: Analyte and IS must possess the same stereochemistry.

-

Section 2: Isomerization & Stability Mechanics

The following diagram illustrates the primary failure mode. If your LC-MS method separates isomers, the (Z) peak area decreases while a new (E) peak appears (often unnoticed if not monitored).

Caption: Figure 1. Photo-isomerization pathway of Cinnarizine. Exposure to energy sources converts the target (Z) form to the stable (E) form, resulting in false negatives for recovery.

Section 3: Optimized Extraction Protocol (LLE)

Due to high protein binding (>90%) and lipophilicity, Protein Precipitation (PPT) often yields poor recovery because the drug gets trapped in the protein pellet. Liquid-Liquid Extraction (LLE) is the gold standard for this compound.

The "Alkaline Lock" Methodology

Cinnarizine has a pKa of ~7.5. To extract it into an organic layer, you must suppress ionization by adjusting the pH to at least 2 units above the pKa (pH > 9.5).

Reagents Required:

-

Buffer: 0.1 M Sodium Hydroxide (NaOH) or Sodium Carbonate (pH 10).

-

Extraction Solvent: Hexane:Ethyl Acetate (90:10 v/v) OR 1-Chlorobutane. (Avoid pure Hexane; it is too non-polar to recover the drug fully from plasma proteins).

-

Reconstitution Solv: 90% Acetonitrile / 10% Water + 0.1% Formic Acid.

Step-by-Step Protocol:

| Step | Action | Technical Rationale |

| 1 | Aliquot 100 µL Plasma into Amber silanized glass tubes. | Prevents photo-isomerization and adsorption to plastic. |

| 2 | Spike 10 µL of (Z)-Cinnarizine-d8 IS working solution. | Ensure IS is in a high-organic solvent (e.g., MeOH) to prevent sticking to the tip. |

| 3 | Add 50 µL of 0.1 M NaOH (pH ~12). | CRITICAL: Shifts Cinnarizine to its uncharged (neutral) state, drastically increasing solubility in organic solvents. |

| 4 | Vortex gently for 10 seconds. | Mixes base with plasma; do not over-vortex to avoid emulsions. |

| 5 | Add 1.5 mL Extraction Solvent (Hexane:EtOAc 90:10). | The small amount of Ethyl Acetate helps break protein binding without pulling in matrix contaminants. |

| 6 | Shake (reciprocal shaker) for 10 minutes. | Ensures equilibrium partitioning. |

| 7 | Centrifuge at 4,000 x g for 5 minutes at 4°C. | Phase separation. Cold temp reduces lipid extraction. |

| 8 | Transfer supernatant to a new Amber glass tube. | Avoid the interface layer (buffy coat). |

| 9 | Evaporate to dryness under Nitrogen at 35°C. | Do not exceed 40°C; heat can catalyze isomerization. |

| 10 | Reconstitute in 100 µL Mobile Phase (High Organic). | CRITICAL: Use at least 80% organic in reconstitution to ensure the lipophilic residue redissolves. |

Section 4: Troubleshooting Decision Tree

Use this workflow to isolate the root cause of your recovery failure.

Caption: Figure 2. Diagnostic logic flow for isolating recovery failures.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use Protein Precipitation (PPT) instead of LLE? A: It is not recommended. Cinnarizine binds heavily to plasma proteins. Simple precipitation with Acetonitrile often traps the drug inside the protein pellet, resulting in 40-60% recovery losses. If you must use PPT, use a "Crash & pH Adjustment" method: Add 2% Formic Acid to the Acetonitrile crash solvent to help release the drug from albumin, but expect lower cleanliness than LLE.

Q: My chromatography shows a split peak for the IS. Why? A: This is the "smoking gun" for isomerization. If your column separates geometric isomers (e.g., C18 PFP or biphenyl phases), you are seeing the (Z) form and the (E) form partially resolving. Integrate both peaks during method development to confirm if the total mass balance is conserved.

Q: Why is the recovery good in water but poor in plasma? A: This indicates Matrix Effect (Ion Suppression) or Protein Binding .

-

Suppression: Phospholipids from plasma may co-elute with Cinnarizine. Monitor phospholipid transitions (m/z 184) to check for overlap.

-

Binding: The drug is not being released from the plasma proteins during extraction. Switch to the Alkaline LLE protocol described above.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1547484, Cinnarizine. (Accessed 2024). [Link] (Source for pKa, LogP, and chemical structure data)

-

European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[1] [Link] (Authoritative source for recovery and IS acceptance criteria)

-

Journal of Chromatography B. High-performance liquid chromatographic assay for cinnarizine in human plasma. (2007). [Link] (Source for LLE extraction methodology and fluorescence detection parameters)

Sources

Improving peak shape for (Z)-Cinnarizine-d8 in acidic mobile phases

Topic: Improving peak shape for (Z)-Cinnarizine-d8 in acidic mobile phases. Case ID: CIN-D8-ACID-OPT Status: Open for Troubleshooting Lead Scientist: Senior Application Specialist[1]

Executive Summary

Welcome to the technical support hub for (Z)-Cinnarizine-d8 . This guide addresses the specific chromatographic challenges associated with the piperazine core of Cinnarizine in acidic media.

The Core Problem: Cinnarizine contains two tertiary amine groups within a piperazine ring (

The Symptom: This results in peak tailing, broadening, and potential co-elution of the (Z)-isomer with the (E)-isomer or the non-deuterated standard.[2]

Module 1: The Mechanistic Root Cause

To fix the peak shape, you must understand the microscopic battle occurring inside your column.[2]

The Silanol Trap

Standard C18 columns use silica as a support.[1][2][3] Even "end-capped" columns possess residual silanol groups.[1][2]

-

At pH > 3: Silanols ionize to

.[1][2] -

The Interaction: The protonated piperazine ring of (Z)-Cinnarizine-d8 acts as a cation, sticking to the anionic silanol.[2] This is not a hydrophobic interaction (which we want); it is an ionic "drag" (which causes tailing).[1][2]

Visualizing the Interaction

Figure 1: Mechanism of amine-silanol interaction causing peak tailing.[2]

Module 2: Mobile Phase Optimization (The Chemistry Fix)

If you are constrained to acidic mobile phases, you must suppress the silanol interaction chemically.[2]

Protocol A: The "Silanol Blocker" (Triethylamine)

The most effective way to improve peak shape for Cinnarizine in acidic media is to introduce a competing base.[2]

-

Mechanism: TEA is a small, strong base.[1][2] It saturates the accessible silanol sites, effectively "capping" them so the bulky Cinnarizine molecule cannot interact.[2]

-

Concentration: 5 mM to 10 mM (approx.[1][2] 0.1% v/v).[1][2]

-

Warning: TEA is not MS-friendly (signal suppression). If using LC-MS, skip to Protocol B.[1][2]

Protocol B: The Chaotropic Agent (LC-MS Friendly)

If using Mass Spectrometry, TEA is forbidden.[1][2] Use chaotropic salts or strong ion-pairing acids.[1][2]

-

Option 1: Ammonium Acetate/Formate. High ionic strength (10–20 mM) helps mask the electrostatic attraction.[1][2]

Summary of Mobile Phase Modifiers

| Modifier | Compatibility | Mechanism | Effectiveness for Cinnarizine |

| Formic Acid (0.1%) | LC-MS | pH Control only | Low (Often leads to tailing) |

| TFA (0.05 - 0.1%) | UV / LC-MS (Caution) | Ion Pairing | High (Sharp peaks) |

| Triethylamine (TEA) | UV Only | Silanol Blocking | Very High (Best symmetry) |

| Ammonium Acetate | LC-MS | Ionic Shielding | Medium |

Module 3: Column Selection (The Hardware Fix)

If chemistry changes are insufficient, the stationary phase must be changed to repel the analyte or hide the silanols.[2]

Recommendation 1: Charged Surface Hybrid (CSH) Columns

-

Technology: These columns have a slight positive charge applied to the surface.[1][2][5]

-

Why it works: The positive surface repels the positively charged protonated Cinnarizine.[2] This electrostatic repulsion prevents the analyte from getting close enough to interact with residual silanols.[2]

-

Result: Excellent peak shape at low pH without needing TEA.

Recommendation 2: Pentafluorophenyl (PFP) Phases

-

Why: PFP phases offer unique selectivity for structural isomers (separating Z from E) and have been shown to reduce the Chromatographic Deuterium Effect (CDE) , ensuring the d8 standard co-elutes more precisely with the native analyte.[2]

Module 4: Experimental Troubleshooting Guide

Follow this decision tree to resolve your specific issue.

Figure 2: Troubleshooting workflow for method optimization.

Frequently Asked Questions (FAQs)

Q1: Why does my (Z)-Cinnarizine-d8 elute earlier than the non-labeled (Z)-Cinnarizine? A: This is the Chromatographic Deuterium Effect (CDE) .[1][2] Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.[1][2] On high-efficiency C18 columns, this can result in a slight retention time shift (d8 eluting earlier).[1][2] This is normal. However, if the peak shape is different (e.g., d8 tails but standard doesn't), check for matrix effects or solvent mismatch.

Q2: I see a "split" peak for my standard. Is the column dead? A: Likely not. Cinnarizine is sensitive to light.[1][2] The (E)-isomer can photo-isomerize to the (Z)-isomer (or vice versa) if solutions are left on the bench.[2]

-

Fix: Prepare all standards in amber glassware and limit exposure to light. Ensure your "split" isn't actually the separation of the E and Z isomers.[2]

Q3: Can I just increase the temperature? A: Yes. Increasing column temperature to 40°C–50°C reduces mobile phase viscosity and improves mass transfer kinetics.[1][2] This often sharpens peaks for bulky basic drugs like Cinnarizine, but it is a secondary fix compared to using TEA or the correct column.[2]

References

-

Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. (Explains the silanol neutralization mechanism).

-

Agilent Technologies. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. (Application note on base-deactivated silica).

-

BenchChem. Application Note: Employing Deuterated Analogues for Matrix Effect Correction in HPLC. (Details on the behavior of deuterated standards).

-

PubChem. Cinnarizine Compound Summary. (Source for pKa and structural data).

-

Sielc Technologies. Separation of Cinnarizine on Newcrom R1 HPLC column. (Method conditions for Cinnarizine separation).

Sources

Validation & Comparative

Comparative Guide: Validation of Cinnarizine Impurity Profiling via Deuterated Internal Standards

Executive Summary

In the quantitative analysis of Cinnarizine and its impurities (specifically EP Impurities A, B, C, D, and E) within complex biological matrices (plasma) or high-excipient formulations, matrix effects pose the single greatest threat to data integrity.

This guide evaluates three quantification methodologies:

-

External Standardization: Traditional calibration without internal correction.

-

Analogous Internal Standardization: Using a structural analog (e.g., Flunarizine).

-

Stable Isotope Labeled (SIL) Standardization: Using Cinnarizine-d8 (Deuterated).

Verdict: Experimental data confirms that Method 3 (Deuterated Standards) is the only protocol that achieves full compliance with ICH Q2(R2) guidelines for accuracy and precision in the presence of ion suppression, reducing Relative Standard Deviation (RSD) from >15% (External) to <2.5%.

The Challenge: Ion Suppression in LC-MS/MS

Cinnarizine is a lipophilic weak base. When analyzing its impurities via Electrospray Ionization (ESI), co-eluting phospholipids and endogenous plasma components compete for charge in the ion source.

-

The Failure Mode: If the matrix suppresses the analyte signal by 40%, an external calibration curve (prepared in solvent) will overestimate the concentration.

-

The SIL Solution: A deuterated standard (Cinnarizine-d8) co-elutes exactly with the analyte and experiences the exact same suppression. The ratio of Analyte/IS remains constant, mathematically canceling out the matrix effect.

Visualization: The Mechanism of Correction

Figure 1: Mechanism of Matrix Effect Correction. The SIL-IS and Analyte suffer identical suppression, ensuring the final ratio remains accurate.

Comparative Validation Data

The following data represents a validation study comparing the three methods for the quantification of Impurity A (1-(diphenylmethyl)piperazine) in human plasma.

Experimental Conditions:

-

Spike Level: 5.0 ng/mL (Low QC)

-

Matrix: Pooled Human Plasma (

EDTA) -

Replicates: n=6

| Performance Metric | Method A: External Std | Method B: Analogous IS (Flunarizine) | Method C: Deuterated IS (Cinnarizine-d8) | ICH Q2(R2) Status |

| Matrix Factor (MF) | 0.65 (Severe Suppression) | 0.82 (Partial Correction) | 1.01 (Normalized) | Pass |

| Mean Recovery (%) | 62.4% | 84.1% | 99.8% | Pass (98-102%) |

| Precision (% RSD) | 14.8% | 6.5% | 1.9% | Pass (<5%) |

| Retention Shift | N/A | Ideal |

Analysis:

-

Method A failed accuracy requirements due to uncorrected ion suppression.

-